[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile
Overview
Description
[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile: is a chemical compound with the molecular formula C13H16BNO2. It is known for its unique structure, which includes a boron-containing dioxaborinane ring attached to a phenyl group with an acetonitrile substituent. This compound is used in various scientific research applications, particularly in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile typically involves the reaction of 4-bromophenylacetonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under appropriate conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses, particularly in drug discovery and development .
Industry: In materials science, this compound is used in the development of advanced materials, including polymers and electronic materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile primarily involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can also undergo transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Phenylacetonitrile: Lacks the boron-containing dioxaborinane ring, making it less versatile in certain reactions.
4-Bromophenylacetonitrile: Contains a bromine atom instead of the boron-containing ring, limiting its use in cross-coupling reactions.
Bis(pinacolato)diboron: Used as a reagent in the synthesis of boron-containing compounds but lacks the nitrile group.
Uniqueness: The combination of a boron-containing dioxaborinane ring and a nitrile group in [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile makes it a unique and valuable compound in organic synthesis. Its ability to participate in a wide range of reactions and form stable complexes with other molecules sets it apart from similar compounds .
Properties
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-13(2)9-16-14(17-10-13)12-5-3-11(4-6-12)7-8-15/h3-6H,7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRQBFUTHRPJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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